N-(2,6-diethylphenyl)heptanamide
Description
N-(2,6-Diethylphenyl)heptanamide is an organic compound characterized by a heptanamide backbone substituted with a 2,6-diethylphenyl group. Its molecular structure consists of a seven-carbon aliphatic chain (heptanamide) linked via an amide bond to an aromatic ring bearing two ethyl groups at the ortho positions (positions 2 and 6). This structural configuration imparts distinct physicochemical properties, such as moderate lipophilicity due to the alkyl chain and steric bulk from the diethylphenyl moiety.
Properties
Molecular Formula |
C17H27NO |
|---|---|
Molecular Weight |
261.4 g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)heptanamide |
InChI |
InChI=1S/C17H27NO/c1-4-7-8-9-13-16(19)18-17-14(5-2)11-10-12-15(17)6-3/h10-12H,4-9,13H2,1-3H3,(H,18,19) |
InChI Key |
MHBPTIDDOJZTFY-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)NC1=C(C=CC=C1CC)CC |
Canonical SMILES |
CCCCCCC(=O)NC1=C(C=CC=C1CC)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The Pharmacopeial Forum (PF 43(1), 2017) highlights several structurally related acetamide derivatives, which serve as valuable comparators for understanding the unique features of N-(2,6-diethylphenyl)heptanamide. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Acyl Chain Length: this compound features a heptanamide chain, which is longer than the acetamide chains in Compounds e–h.
Aromatic Substitutions: The 2,6-diethylphenyl group in the target compound introduces greater steric hindrance compared to the 2,6-dimethylphenoxy groups in Compounds e–g. Ethyl groups may alter binding pocket interactions in biological targets, possibly reducing affinity but improving metabolic stability due to decreased oxidation susceptibility .
Functional Complexity: Compounds e–h exhibit advanced functionalization (e.g., amino, hydroxyl, formamido, oxazinan rings) and stereochemical complexity (multiple S-configured centers), which are absent in this compound. These features in the analogs suggest tailored applications in enzyme inhibition (e.g., HIV protease or thrombin inhibitors) or enhanced selectivity .
Conformational Flexibility: The oxazinan ring in Compound h imposes rigidity, which may optimize binding to structured active sites.
Research Findings and Hypotheses
- Lipophilicity vs. Bioavailability : The heptanamide chain may position this compound as a candidate for transdermal or lipid-based delivery systems, though excessive hydrophobicity could limit oral absorption .
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